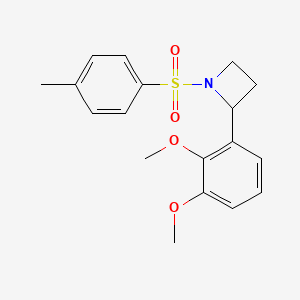

2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine

Description

2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine (CAS: 824390-94-5) is a heterocyclic azetidine derivative characterized by a 2,3-dimethoxyphenyl substituent at the 2-position and a 4-methylbenzenesulfonyl group at the 1-position. Its molecular formula is C₁₈H₂₁NO₄S, with a molar mass of 347.43 g/mol . The compound is primarily utilized in research settings, with commercial availability through suppliers like ChemBK .

Properties

CAS No. |

824390-94-5 |

|---|---|

Molecular Formula |

C18H21NO4S |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylazetidine |

InChI |

InChI=1S/C18H21NO4S/c1-13-7-9-14(10-8-13)24(20,21)19-12-11-16(19)15-5-4-6-17(22-2)18(15)23-3/h4-10,16H,11-12H2,1-3H3 |

InChI Key |

YFTKTKHCXMQZIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=C(C(=CC=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonyl-containing azetidines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N1O4S1, with a molecular weight of 337.39 g/mol. The compound features a sulfonyl group attached to an azetidine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N1O4S1 |

| Molecular Weight | 337.39 g/mol |

| LogP | 3.5945 |

| Polar Surface Area | 87.117 Ų |

| Hydrogen Bond Acceptors | 5 |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on metabolic pathways.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs inhibited cell proliferation in B16F10 melanoma cells by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .

The mechanism of action appears to involve the inhibition of specific enzymes and pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor metabolism and proliferation.

- Receptor Interaction : It may modulate receptor activity related to growth factor signaling, further impacting cancer cell survival .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on B16F10 Cells : In vitro experiments showed that treatment with the compound at concentrations up to 20 µM did not exhibit cytotoxicity but effectively inhibited melanin production through tyrosinase inhibition .

- Cytotoxicity Assessment : A dose-dependent study revealed that at higher concentrations (≥20 µM), significant cytotoxic effects were observed in various cancer cell lines, indicating its potential as a therapeutic agent against malignancies .

- Antioxidant Activity : The compound also demonstrated antioxidant properties, scavenging free radicals effectively, which is crucial for mitigating oxidative stress in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2,3-dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine, enabling comparative analysis of their properties and synthesis routes:

2-(Anthracen-9-yl)-1-(3,4-dimethoxyphenyl)spiro[azetidine-3,9'-xanthen]-4-one (Compound 2j)

- Molecular Formula: C₃₈H₃₁NO₄

- Molar Mass : 549.64 g/mol

- Key Features: Contains a spirocyclic azetidine fused to a xanthenone ring. Features a β-lactam carbonyl group (IR: 1,743 cm⁻¹) and two methoxy substituents . Exhibits aromatic complexity (20 aromatic protons in ^1H-NMR) .

- Comparison :

(2R,3S)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)spiro-[azetidine-2,3′-indoline]-2′,4-dione (cis-3b)

- Molecular Formula: Not explicitly stated, but inferred to include a 4-chlorophenyl and 4-methoxyphenyl group.

- Key Features :

- Comparison: The presence of a β-lactam ring and spirooxindole system differentiates it from the target compound’s non-lactam azetidine structure. Catalytic methods (e.g., TsCl-mediated cycloaddition) may overlap with synthetic strategies for sulfonamide azetidines .

(±)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (MDL100151)

- Molecular Formula: C₂₂H₂₇FNO₄

- Molar Mass : 373.46 g/mol

- Key Features :

- Comparison :

Research Implications

- Structural Flexibility : The azetidine ring’s small size (vs. piperidine or spiro systems) may optimize binding to compact enzymatic pockets .

- Electron-Donating Groups : Methoxy and sulfonyl substituents in the target compound could modulate electronic properties for targeted drug design .

- Synthetic Accessibility : TsCl-catalyzed methods (as in cis-3b) may inspire scalable routes for sulfonamide azetidines .

Preparation Methods

Sulfonamide Formation

The synthesis begins with the reaction of 2,3-dimethoxyphenylacetylene with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. This step installs the sulfonyl group at the azetidine nitrogen, yielding a propargyl sulfonamide intermediate. Critical parameters include:

- Solvent : Dichloromethane or THF

- Temperature : 0°C to room temperature

- Yield : 75–85% (isolated after column chromatography)

ZnI₂-Catalyzed Cyclization

The propargyl sulfonamide undergoes cyclization under ZnI₂ catalysis (10 mol%) in refluxing toluene. The zinc ion facilitates the intramolecular nucleophilic attack of the sulfonamide nitrogen on the alkyne, forming the azetidine ring. Key observations include:

- Reaction Time : 12–18 hours

- Regioselectivity : Exclusive formation of the 2-aryl-substituted azetidine due to steric guidance from the methoxy groups

- Yield : 68–72% after purification

Mechanistic Insight : Density functional theory (DFT) studies suggest that Zn²⁺ coordinates to both the sulfonyl oxygen and the alkyne π-system, lowering the activation energy for cyclization.

Lanthanum Triflate-Catalyzed Epoxy Amine Aminolysis

An alternative route leverages La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method is particularly effective for constructing the azetidine core with precise stereochemical control.

Epoxy Amine Synthesis

The precursor, cis-3,4-epoxy-1-(2,3-dimethoxyphenyl)butan-1-amine, is prepared via Sharpless asymmetric epoxidation of the corresponding allylic amine. The epoxidation step requires:

- Catalyst : Ti(OiPr)₄, (+)-diethyl tartrate

- Oxidant : tert-Butyl hydroperoxide (TBHP)

- Yield : 82% enantiomeric excess (ee)

La(OTf)₃-Mediated Ring Closure

The epoxy amine undergoes regioselective aminolysis in dichloroethane (DCE) at reflux (83°C) with 5 mol% La(OTf)₃:

- Reaction Time : 6–8 hours

- Regioselectivity : Attack occurs at the less hindered C3 position, dictated by the catalyst’s Lewis acidity

- Yield : 70–75% (after silica gel chromatography)

Advantages :

- Avoids harsh acidic/basic conditions

- Scalable to multigram quantities without erosion of enantiopurity

Radical Strain-Release Photocatalysis

Recent advances in photoredox catalysis enable the synthesis of N-tosyl azetidines via radical intermediates. This method circumvents traditional ionic pathways, offering compatibility with sensitive functional groups.

Photosensitized Energy Transfer

A tris-triazine organic photosensitizer (PS, 5 mol%) initiates the reaction under blue LED irradiation (450 nm). The protocol involves:

Radical Recombination

The tosyl radical abstracts a hydrogen atom from the 2,3-dimethoxyphenyl-substituted allylic borane (ABB), forming a carbon-centered radical. Subsequent radical-radical coupling with the iminyl radical yields the azetidine product.

Optimized Conditions :

- Solvent : Acetonitrile/water (9:1 v/v)

- Reaction Time : 24 hours

- Yield : 65–70%

Notable Features :

- No requirement for transition-metal catalysts

- Tolerates electron-rich aryl groups due to the radical mechanism

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,3-Dimethoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of azetidine precursors with 4-methylbenzenesulfonyl chloride under anhydrous conditions, followed by coupling with 2,3-dimethoxyphenyl derivatives. Optimization can be achieved via Design of Experiments (DOE) to evaluate variables like temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios. Statistical tools such as response surface methodology (RSM) minimize experimental iterations while maximizing yield . Controlled pH (4.6–7.0) and inert atmospheres are critical to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns on the azetidine ring and aromatic moieties. For example, methoxy groups resonate at δ 3.7–3.9 ppm, while sulfonyl protons appear downfield (δ 7.5–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 375.12 for C₁₉H₂₁NO₅S⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with methanol/water gradients (65:35) resolve impurities; UV detection at 254 nm is standard .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Methodological Answer : Use shake-flask methods with buffers at physiological pH (7.4) and organic solvents (e.g., DMSO for stock solutions). Quantify solubility via UV-Vis spectrophotometry or HPLC with calibration curves. For low solubility, employ co-solvency approaches (e.g., PEG-400) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize force fields (AMBER/CHARMM) for sulfonyl and azetidine groups.

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potentials.

- Machine Learning : Train models on PubChem datasets to predict ADMET properties .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Orthogonal Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites.

- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanism?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Trapping Intermediates : Quench reactions at timed intervals and analyze intermediates via FTIR or cryo-MS.

- Computational Transition State Analysis : Locate energy barriers using Gaussian 16 with TS Berny algorithm .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂). Monitor degradation via HPLC-MS.

- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile functional groups (e.g., sulfonamide bonds) .

Q. How can in vitro-to-in vivo correlations (IVIVC) be established for pharmacokinetic parameters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.